3-[2-(4-p-Tolyl-thiazol-2-ylmethyl)-thiazol-4-yl]-chromen-2-one
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Overview
Description
3-[2-(4-p-Tolyl-thiazol-2-ylmethyl)-thiazol-4-yl]-chromen-2-one is a complex organic compound that integrates a chromenone core with thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-p-Tolyl-thiazol-2-ylmethyl)-thiazol-4-yl]-chromen-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole intermediates. The synthesis can be outlined as follows:
Preparation of Thiazole Intermediates: The thiazole rings are synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Formation of the Chromenone Core: The chromenone core is synthesized via the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts.
Coupling Reaction: The final step involves coupling the thiazole intermediates with the chromenone core. This can be achieved through a nucleophilic substitution reaction, where the thiazole moiety is introduced to the chromenone structure under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-p-Tolyl-thiazol-2-ylmethyl)-thiazol-4-yl]-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, leading to the saturation of double bonds within the chromenone or thiazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the positions adjacent to the thiazole rings. Common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, RNH₂)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce fully saturated derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Its structural features suggest potential as a probe in biochemical assays, particularly those involving enzyme inhibition or receptor binding studies.
Medicine: The compound may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals due to its chromenone core.
Mechanism of Action
The mechanism by which 3-[2-(4-p-Tolyl-thiazol-2-ylmethyl)-thiazol-4-yl]-chromen-2-one exerts its effects is likely related to its ability to interact with biological macromolecules. The thiazole rings can engage in π-π stacking interactions and hydrogen bonding, while the chromenone core may interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylphenyl)-2-thiazolamine: Shares the thiazole ring but lacks the chromenone core.
2-(4-Methylphenyl)-4H-chromen-4-one: Contains the chromenone core but lacks the thiazole rings.
Uniqueness
3-[2-(4-p-Tolyl-thiazol-2-ylmethyl)-thiazol-4-yl]-chromen-2-one is unique due to the combination of the chromenone core with two thiazole rings, which imparts a distinct set of chemical and biological properties not found in simpler analogs.
This compound’s unique structure allows for diverse interactions with biological targets, making it a valuable molecule for further research and development in various scientific fields.
Properties
IUPAC Name |
3-[2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl]-1,3-thiazol-4-yl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O2S2/c1-14-6-8-15(9-7-14)18-12-28-21(24-18)11-22-25-19(13-29-22)17-10-16-4-2-3-5-20(16)27-23(17)26/h2-10,12-13H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBFIYLSKXPSFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)CC3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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